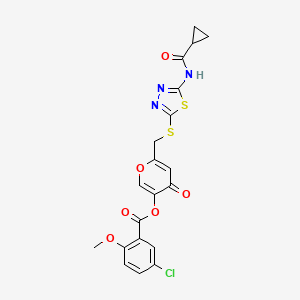

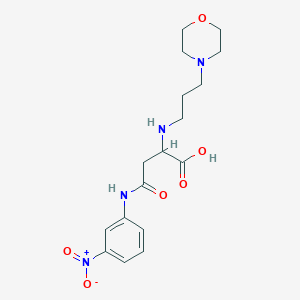

(4-benzylpiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a piperidone derivative . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Chemical Reactions Analysis

The chemical reactions involving piperidones can employ various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications

Crystal Structure Analysis

- The compound's crystal structure and its derivatives have been studied, revealing significant details about molecular interactions. For instance, the study of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone showed the orientation of the piperidine and benzene rings and their intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular structure and its implications in various applications (Revathi et al., 2015).

Enzyme Inhibition and Medicinal Chemistry

- Several derivatives of this compound have been synthesized and tested for their ability to inhibit human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in endocannabinoid metabolism. These studies are crucial for developing new therapeutics targeting various physiological and pathological processes (Morera et al., 2012).

Synthetic Strategies and Chemical Transformations

- The compound and its analogs have been used in various synthetic strategies, such as the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines. This highlights its role in facilitating the synthesis of structurally complex and potentially pharmacologically active compounds (Chang et al., 2006).

Molecular Docking and Biological Activities

- Molecular docking studies and investigation of biological activities, such as anticancer and antimicrobial effects, have been conducted on compounds featuring the (4-benzylpiperidin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone scaffold. These studies provide insights into the potential therapeutic applications of these compounds (Katariya et al., 2021).

Catalysis and Chemical Reactions

- Some derivatives have been used as ligands in catalytic systems, for instance, in the Huisgen 1,3-dipolar cycloaddition reactions. These studies contribute to the development of more efficient catalytic processes in organic synthesis (Ozcubukcu et al., 2009).

Environmental and Material Sciences

- Research has also explored the environmental presence and impact of benzotriazole and benzophenone derivatives, providing valuable information for environmental monitoring and safety assessments (Zhang et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with a piperidine nucleus have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a piperidine nucleus are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

The compound could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

The effects of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of the compound could vary with different dosages, potentially showing threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues could involve interactions with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound could be influenced by factors such as targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOSJORNCPFWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)